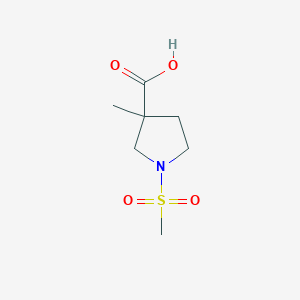
3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid, also known as MMSPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMSPC is a pyrrolidine derivative that is synthesized through a multistep process involving several chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid is not well understood, but it is believed to involve the inhibition of enzymes that are involved in various metabolic pathways. 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a critical role in the regulation of acid-base balance in the body. 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid has also been shown to inhibit the activity of fumarase, which is an enzyme that is involved in the Krebs cycle.
Biochemical and Physiological Effects:
3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid has been shown to exhibit various biochemical and physiological effects, including the inhibition of carbonic anhydrase and fumarase activity. 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid has also been shown to exhibit antitumor activity in vitro, and its derivatives have been investigated as potential anticancer agents. 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid has been shown to be relatively non-toxic, and its toxicity profile has been studied in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid has several advantages for lab experiments, including its relatively low toxicity, high purity, and ease of synthesis. However, 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid has several limitations, including its relatively low solubility in water and its limited stability under certain conditions.
Direcciones Futuras
There are several future directions for further research on 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid, including the synthesis of novel derivatives with improved biological activity and the investigation of its potential applications in various fields. 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid can also be used as a probe to study protein-ligand interactions and enzyme kinetics, and further research in this area could lead to a better understanding of its mechanism of action. Additionally, the development of new synthetic methods for 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid could lead to improved yields and purity of the final product.
Métodos De Síntesis
The synthesis of 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid involves several chemical reactions, including the reaction of 3-methylpyrrolidine with chlorosulfonic acid to form 3-methylsulfonylpyrrolidine. This intermediate product is then reacted with ethyl chloroformate to form 3-methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid. The overall yield of this process is around 30%, and the purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid can be used as a building block for the synthesis of various drugs and biologically active molecules. 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid has been shown to exhibit antitumor activity in vitro, and its derivatives have been investigated as potential anticancer agents. In biochemistry, 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid can be used as a probe to study protein-ligand interactions and enzyme kinetics. In materials science, 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid can be used as a precursor for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
3-methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-7(6(9)10)3-4-8(5-7)13(2,11)12/h3-5H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUZZYVBVJVFBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)S(=O)(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

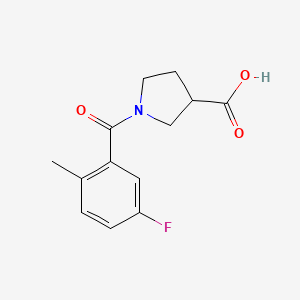
![2-[2-Methylpropyl(pyridine-4-carbonyl)amino]acetic acid](/img/structure/B7569168.png)
![5-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-4-propan-2-yl-1,2,4-triazol-3-amine](/img/structure/B7569173.png)
![4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid](/img/structure/B7569179.png)
![[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]-phenylmethanone](/img/structure/B7569197.png)
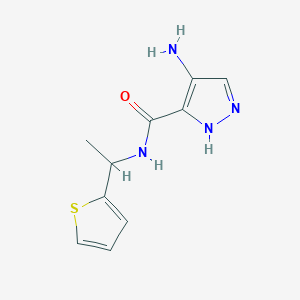
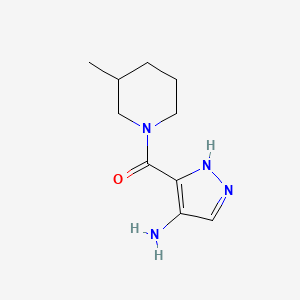
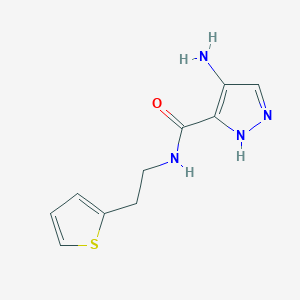
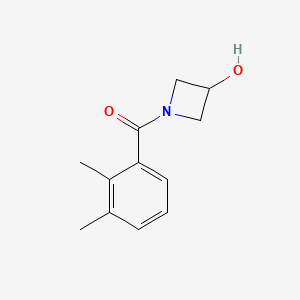
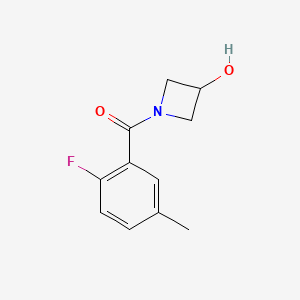
![1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569244.png)
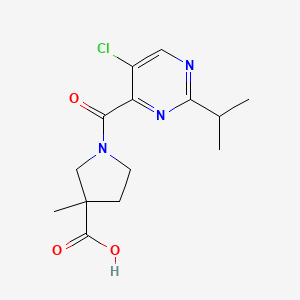
![1-[(E)-3-(furan-2-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569251.png)
![1-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569255.png)